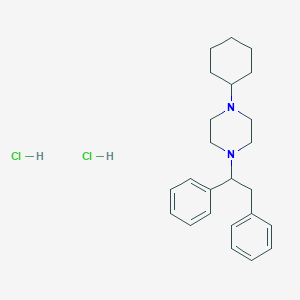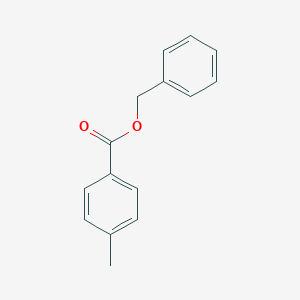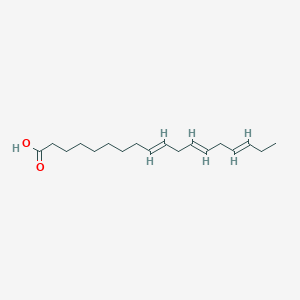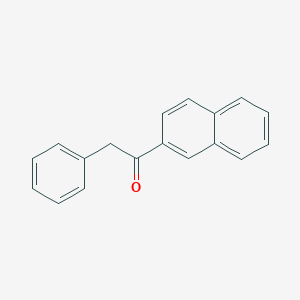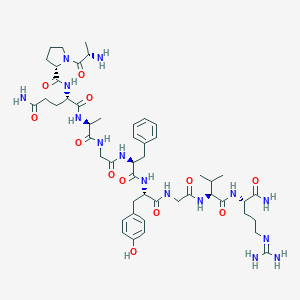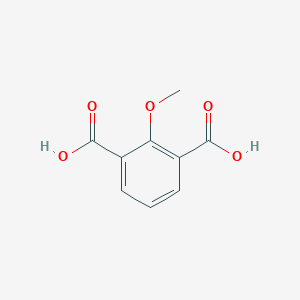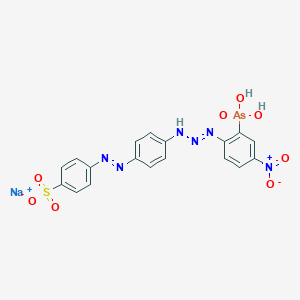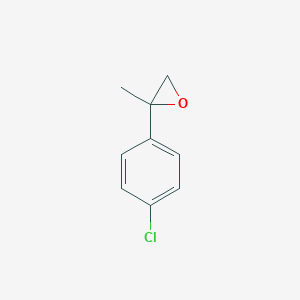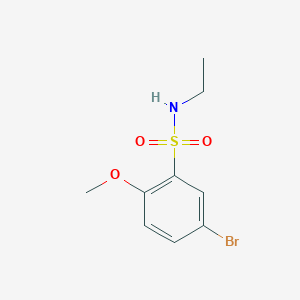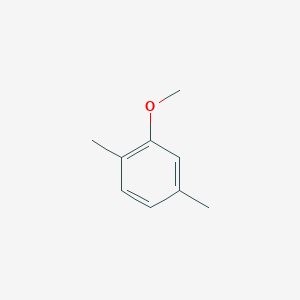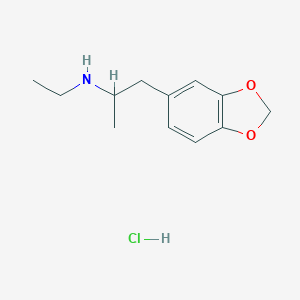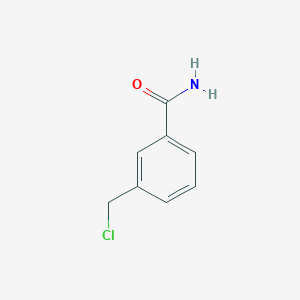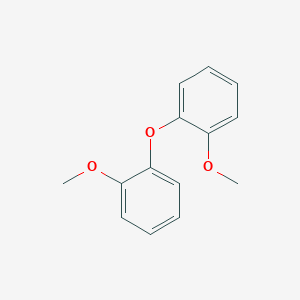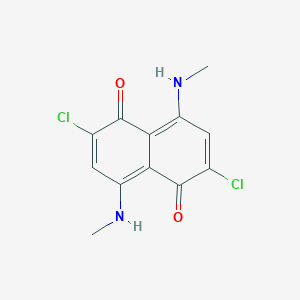
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, also known as DCNT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In
作用机制
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione binds to DNA and RNA through intercalation, which involves insertion of the molecule between the base pairs of the nucleic acid. This binding can cause changes in the structure and function of the nucleic acid, which can be studied to gain insights into the underlying biological processes. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have a potential inhibitory effect on enzymes that are involved in DNA replication and transcription, which may contribute to its anti-cancer properties.
生化和生理效应
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can inhibit the growth of cancer cells, as well as the replication of certain viruses. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, it is important to note that the effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione on living organisms have not been extensively studied, and more research is needed to fully understand its potential benefits and risks.
实验室实验的优点和局限性
One of the main advantages of using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments is its ability to selectively bind to DNA and RNA. This allows researchers to study these molecules in greater detail, which can lead to new insights into biological processes. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be used to target specific cells or tissues, making it a valuable tool in drug delivery research. However, there are also limitations to using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments. For example, its potential toxicity and side effects have not been extensively studied, which may limit its use in certain applications.
未来方向
There are many potential future directions for research on 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. One area of interest is its potential anti-cancer properties, which could be further explored in animal models and clinical trials. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione could be used in the development of new drug delivery systems, particularly for targeting specific cells or tissues. Further research is also needed to fully understand the biochemical and physiological effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, as well as its potential risks and limitations. Overall, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its applications.
合成方法
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be synthesized through a multi-step process that involves the reaction of 2,6-dichloronaphthalene-1,5-dione with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. This synthesis method has been well-established in the literature and has been used to produce 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in large quantities for scientific research purposes.
科学研究应用
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has a wide range of potential applications in scientific research. One of its main uses is in the study of nucleic acid structure and function. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can selectively bind to DNA and RNA, allowing researchers to study the structure and function of these molecules in greater detail. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
135790-38-4 |
|---|---|
产品名称 |
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione |
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC 名称 |
2,6-dichloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15-7-3-5(13)12(18)10-8(16-2)4-6(14)11(17)9(7)10/h3-4,15,18H,1-2H3 |
InChI 键 |
ADCQEPBWGXFSHC-UHFFFAOYSA-N |
手性 SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C(=CC2=NC)Cl)O)Cl |
规范 SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
同义词 |
1,5-Naphthalenedione, 2,6-dichloro-4,8-bis(methylamino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



